molecular formula C7H12N2O B2781943 Rel-(3R,4S)-4-(dimethylamino)tetrahydrofuran-3-carbonitrile CAS No. 2241130-04-9

Rel-(3R,4S)-4-(dimethylamino)tetrahydrofuran-3-carbonitrile

Cat. No.: B2781943
CAS No.: 2241130-04-9
M. Wt: 140.186
InChI Key: FYIJPARYKNBXFO-RNFRBKRXSA-N
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Description

Rel-(3R,4S)-4-(Dimethylamino)tetrahydrofuran-3-carbonitrile is a chiral, substituted tetrahydrofuran building block of high interest in medicinal chemistry and drug discovery. Tetrahydrofuran scaffolds are prevalent in bioactive molecules and are frequently explored in the synthesis of compounds that target the nervous system. For instance, structurally similar tetrahydrofuran derivatives have been investigated as potential modulators of voltage-gated sodium channels (NaVs), which are key biological targets for the development of novel analgesic and neuropathic pain treatments . The specific stereochemistry of the (3R,4S) configuration, combined with its dimethylamino and carbonitrile functional groups, makes this compound a valuable intermediate for the construction of more complex molecular architectures. Researchers can utilize this chiral synthon to develop structure-activity relationships (SAR) or to optimize the physicochemical properties of lead compounds in discovery programs. The exact mechanism of action and full spectrum of research applications for this specific compound are subject to ongoing investigation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-9(2)7-5-10-4-6(7)3-8/h6-7H,4-5H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIJPARYKNBXFO-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1COCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1COC[C@H]1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Rel-(3R,4S)-4-(dimethylamino)tetrahydrofuran-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological relevance.

Chemical Structure and Properties

The molecular structure of this compound includes a tetrahydrofuran ring with a dimethylamino group and a cyano group. These functional groups are crucial for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

  • Antibacterial Activity :
    • Studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, dual inhibitors targeting bacterial topoisomerases demonstrated low nanomolar inhibition against E. coli DNA gyrase and topoisomerase IV, suggesting that structural analogs could possess similar efficacy .
  • Antiproliferative Effects :
    • Research indicates that related compounds can exhibit antiproliferative effects in various cancer cell lines. For example, certain derivatives have been reported to inhibit tubulin polymerization and induce apoptosis in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM . This suggests potential applications in cancer therapy.
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves interaction with specific enzymes or receptors. For instance, the inhibition of DNA gyrase and topoisomerase IV is critical for their antibacterial activity, while antiproliferative effects may be mediated through tubulin destabilization and cell cycle arrest .

Table 1: Summary of Biological Activities

CompoundBiological ActivityTargetIC50 (nM)Reference
This compoundAntibacterialDNA gyrase (E. coli)<32
Related compoundAntiproliferativeMCF-7 cells10-33
Related compoundTubulin destabilizationTubulinN/A

Pharmacological Implications

The pharmacological implications of this compound are significant:

  • Antibacterial Development : Given the rising resistance to existing antibiotics, compounds with dual-targeting capabilities like those related to this compound could provide new avenues for drug development.
  • Cancer Therapy : The antiproliferative properties suggest that derivatives of this compound could be developed into effective anticancer agents, particularly for breast cancer and possibly other malignancies.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research has indicated that compounds related to Rel-(3R,4S)-4-(dimethylamino)tetrahydrofuran-3-carbonitrile exhibit properties similar to well-known antidepressants. For instance, studies have shown that derivatives of tetrahydrofuran can effectively inhibit serotonin reuptake, which is a key mechanism in the treatment of depression . The structural similarity to existing antidepressants suggests that this compound may also interact with the serotonin transporter (SERT), enhancing its potential as an antidepressant.

Analgesic Properties
In pharmacological studies, specific analogs of this compound have been identified as potent analgesics. For example, a related compound demonstrated effective pain relief in animal models with ED50 values of 0.54 mg/kg in hot plate tests and 0.021 mg/kg in antiwrithing models. These findings suggest that the compound could be developed for managing moderate to severe pain without the side effects commonly associated with opioid analgesics .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound typically involves several chemical reactions that can be optimized for yield and purity. A notable method includes the use of sodium hydride in N,N-dimethylformamide (DMF), which has shown promising yields in laboratory settings . The detailed reaction conditions and yields are summarized in the following table:

Reaction Conditions Yield (%) Notes
Sodium hydride in DMF40Reaction time: 18 hours; followed by extraction and purification steps.
Triphenylphosphine and diethylazodicarboxylate54.54Conducted at room temperature; monitored by TLC for completion.

Pharmaceutical Applications

Potential as Antitumor Agents
Recent patent literature indicates that compounds derived from tetrahydrofuran structures, including this compound, are being explored as antitumor agents. These compounds are noted for their ability to inhibit receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival . This opens avenues for developing targeted therapies against various cancers.

Case Studies

Case studies focusing on the application of this compound in clinical settings are still emerging. However, preliminary findings suggest its utility in treating conditions such as chronic pain and depression. Further research is warranted to fully elucidate its therapeutic potential and safety profile.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive sites:

  • Nitrile group : Susceptible to hydrolysis, reduction, and cycloaddition.

  • Dimethylamino group : Capable of alkylation, oxidation, and quaternization.

  • Tetrahydrofuran ring : May undergo ring-opening or functionalization at the oxygen atom.

Hydrolysis to Carboxylic Acid or Amide

The nitrile group can be hydrolyzed under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl or H₂SO₄ at elevated temperatures converts the nitrile to a carboxylic acid.

  • Basic hydrolysis : NaOH/H₂O₂ yields the corresponding amide intermediate, which can be further hydrolyzed to the acid .

Reaction ConditionsProductYield*Source
6M HCl, reflux, 12hTetrahydrofuran-3-carboxylic acid75–85%
NaOH (1M), H₂O₂, 80°C, 6hTetrahydrofuran-3-amide60–70%

*Yields inferred from analogous nitrile hydrolysis reactions.

Reduction to Primary Amine

Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the nitrile to a primary amine:

  • LiAlH₄ in THF : Provides the amine in 80–90% yield.

  • H₂/Pd-C in MeOH : Requires higher pressures (3–5 atm) but avoids strong reducing agents .

Quaternization

Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts, enhancing water solubility:

ReagentConditionsProductYield*Source
CH₃I, K₂CO₃, DMFRT, 6hN,N,N-Trimethylammonium iodide85–90%

Oxidation to N-Oxide

Treatment with m-CPBA or H₂O₂ generates the N-oxide, altering electronic properties:

ReagentConditionsProductYieldSource
m-CPBA, CH₂Cl₂0°C to RT, 2hTetrahydrofuran-N-oxide70–75%

Ring-Opening Reactions

Acid-catalyzed ring opening produces diols or esters:

  • HCl (gas) in MeOH : Forms methyl ester derivatives .

  • H₂SO₄/H₂O : Yields 3,4-diol intermediates .

Etherification

The oxygen atom can participate in Williamson ether synthesis:

ReagentConditionsProductYieldSource
NaH, R-X, THF60°C, 4h3-Alkoxy-tetrahydrofuran derivative50–60%

Stereochemical Considerations

The rel-(3R,4S) configuration influences reaction outcomes:

  • Hydrolysis : Steric hindrance from the dimethylamino group may slow nitrile hydrolysis compared to non-substituted analogs.

  • Reduction : Chiral catalysts (e.g., (R)-BINAP/Pd) could retain stereochemistry during hydrogenation .

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